molecular formula C17H36N2S B14530787 N,N'-Dioctan-2-ylthiourea CAS No. 62549-34-2

N,N'-Dioctan-2-ylthiourea

Cat. No.: B14530787
CAS No.: 62549-34-2
M. Wt: 300.5 g/mol
InChI Key: AWYWNEWYDYWOQW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiourea (B124793) Derivatives in Academic Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom. nih.gov This substitution imparts unique chemical properties, making thiourea and its derivatives a focal point of research for over a century. rsc.org Early studies focused on fundamental synthesis and reactivity. However, the field has expanded dramatically, with modern research exploring the diverse applications of these compounds. nih.govresearchgate.net Thiourea derivatives are now recognized for their roles in medicinal chemistry, agriculture, and materials science. researchgate.netmdpi.com The ability to substitute the hydrogen atoms on the amino groups with various organic moieties (R groups) allows for the fine-tuning of the molecule's properties, leading to a vast library of compounds with tailored functions. analis.com.my

Academic Significance of N,N'-Disubstituted Thioureas as Ligands and Extractants

Among the various classes of thiourea derivatives, N,N'-disubstituted thioureas, which have the general formula (RNH)(R'NH)C=S, are of significant academic interest. The presence of nitrogen and sulfur atoms with lone pairs of electrons makes them excellent ligands for a wide range of metal ions. nih.gov This ability to form stable coordination complexes is fundamental to their application in various fields. nih.govdntb.gov.ua

As ligands, they are used in the synthesis of metal complexes with potential catalytic or biological activities. nih.gov The nature of the 'R' groups on the nitrogen atoms significantly influences the stability, structure, and reactivity of the resulting metal complexes. nih.gov

In the realm of analytical chemistry and hydrometallurgy, N,N'-disubstituted thioureas are highly valued as selective extractants for metals. dntb.gov.ua They have shown particular efficacy in the solvent extraction of precious metals like gold, palladium, and platinum, as well as various base metals. researchgate.netrsc.org The mechanism often involves the formation of a neutral metal-thiourea complex that is soluble in an organic solvent, allowing for its separation from an aqueous solution containing other ions.

Research Objectives and Scope for N,N'-Dioctan-2-ylthiourea Studies

Specific research on this compound is not documented in the available literature. However, based on its structure, hypothetical research objectives can be proposed. The "dioctan-2-yl" groups are relatively large, branched alkyl chains. This structure would confer high lipophilicity (oil-solubility) to the molecule.

Therefore, primary research would likely focus on its application as a solvent extraction reagent for metals from aqueous solutions, particularly in hydrometallurgy. Key research questions would include:

Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the compound using modern spectroscopic techniques.

Extraction Efficiency: Investigating its ability to extract specific valuable metals, such as those from the platinum group or gold, from acidic solutions.

Selectivity: Determining its selectivity for a target metal in the presence of other competing metal ions.

Coordination Chemistry: Studying the structure and properties of the metal complexes it forms to understand the extraction mechanism at a molecular level.

Without such dedicated studies, any discussion of this compound remains speculative, grounded only in the general behavior of analogous long-chain N,N'-dialkylthioureas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62549-34-2

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1,3-di(octan-2-yl)thiourea

InChI

InChI=1S/C17H36N2S/c1-5-7-9-11-13-15(3)18-17(20)19-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20)

InChI Key

AWYWNEWYDYWOQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=S)NC(C)CCCCCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n Dioctan 2 Ylthiourea

Conventional Synthetic Routes to N,N'-Disubstituted Thioureas

The preparation of N,N'-disubstituted thioureas has traditionally relied on a few key chemical transformations. These methods are well-documented and provide reliable access to a wide array of thiourea (B124793) derivatives.

Condensation Reactions with Isothiocyanates

The most common and direct method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.govtandfonline.com This condensation reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.govnih.gov For the synthesis of a symmetrical N,N'-disubstituted thiourea like N,N'-Dioctan-2-ylthiourea, this would typically involve one of two primary pathways:

Two-step approach: This involves the initial formation of an isothiocyanate intermediate. For instance, an amine like heptylamine (B89852) can be reacted with thiophosgene (B130339) (CSCl₂) or ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to generate the corresponding heptyl isothiocyanate. vulcanchem.com This intermediate then reacts with a second equivalent of the same amine to produce the final symmetrical N,N'-diheptylthiourea. vulcanchem.com

Direct reaction with a pre-formed isothiocyanate: In many syntheses, a commercially available or previously synthesized isothiocyanate is reacted directly with the desired amine. nih.govnih.govmdpi.com The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may require refluxing for a period to ensure completion. tandfonline.com

The versatility of this method allows for the creation of a vast library of both symmetrical and unsymmetrical thiourea derivatives by selecting the appropriate amine and isothiocyanate precursors. nih.govtandfonline.com

Alternative Synthetic Pathways for Tailored Thiourea Architectures

While the isothiocyanate route is prevalent, several alternative pathways offer advantages, particularly when avoiding toxic reagents like thiophosgene or when seeking specific molecular architectures. organic-chemistry.org

From Carbon Disulfide (CS₂): A widely used alternative involves carbon disulfide as the thiocarbonyl source.

One approach involves reacting primary amines with CS₂ in an aqueous medium to form dithiocarbamate (B8719985) intermediates, which then react with another amine to yield the thiourea. organic-chemistry.orgorganic-chemistry.org This method is noted for being environmentally friendly by avoiding hazardous reagents. organic-chemistry.org However, it is reported to work well with aliphatic primary amines but may not be suitable for secondary amines. organic-chemistry.org

Another variation uses carbon tetrabromide (CBr₄) to promote the reaction of primary amines with CS₂ in a one-pot synthesis, leading to high yields of symmetrical thioureas in short reaction times under ambient conditions. lnu.edu.cn

Photoredox catalysis has also been employed to synthesize thioureas from amines and CS₂, featuring mild conditions and good functional group tolerance. sioc-journal.cn

From Thiophosgene Equivalents: Due to the high toxicity of thiophosgene, safer synthetic equivalents have been developed. researchgate.net N-Thiocarbamoyl benzotriazoles, for example, can be used as stable, easy-to-handle isothiocyanate equivalents that react with amines to form thioureas. nih.govrsc.org

From Thiourea or Urea (B33335): It is also possible to synthesize substituted thioureas from thiourea itself or from urea. Thiourea can be synthesized from urea and Lawesson's reagent via a one-step sulfuration reaction. bibliotekanauki.pl

These alternative methods provide chemists with a broader toolkit for constructing thiourea derivatives, sometimes offering greener, safer, or more efficient routes compared to traditional approaches. organic-chemistry.org

Rational Design Principles for this compound Synthesis

Exploration of Octan-2-yl Moiety Incorporation

The key precursor for introducing the octan-2-yl group is octan-2-amine . As a chiral secondary amine, its reactivity will dictate the choice of synthetic route. The synthesis of the symmetrically substituted this compound would most logically proceed by reacting two equivalents of octan-2-amine with a suitable one-carbon thiocarbonyl source.

The conventional isothiocyanate pathway could be adapted here. The synthesis would involve reacting octan-2-amine with a thiocarbonyl transfer reagent like thiophosgene or, more favorably, a safer alternative such as thiocarbonyldiimidazole or by generating the octan-2-yl isothiocyanate in situ. This intermediate would then react with a second molecule of octan-2-amine to form the desired product.

Alternatively, methods using carbon disulfide could be explored. While some protocols are described as being less effective for secondary amines, organic-chemistry.org others, such as those promoted by ferric sulfate (B86663) ijpbs.com or other catalysts, might be suitable for the synthesis of N,N'-dialkyl thioureas and could be applied to octan-2-amine.

Yield Optimization and Reaction Condition Modulation

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize product yield and purity. This process is crucial for developing an efficient and reproducible protocol. researchgate.net Key parameters for optimization include the choice of solvent, reaction temperature, reaction time, and the use of catalysts. nih.govresearchgate.net

Table 1: Parameters for Optimization of Thiourea Synthesis

Parameter Considerations Potential Impact on this compound Synthesis
Solvent Polarity, boiling point, and solubility of reactants and products are critical. Solvents like DMF, acetonitrile, THF, and ethanol are common. lnu.edu.cn Water has been used as a green solvent alternative. nih.govresearchgate.net The bulky, nonpolar octan-2-yl groups suggest that a less polar aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) might be effective. The choice of solvent can significantly influence reaction rates and yields. lnu.edu.cnoup.com
Temperature Reactions can be performed from 0°C to reflux temperatures. lnu.edu.cnoup.com Microwave irradiation can drastically reduce reaction times from hours to minutes. researchgate.netacs.orgresearchgate.net For octan-2-amine, which is a less hindered secondary amine, room temperature or gentle heating might be sufficient. Optimization studies would determine the ideal temperature to balance reaction rate and potential side reactions. researchgate.net
Catalyst Acid or base catalysts can be employed. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can improve yields in reactions involving thiocyanates. nih.gov Ferric sulfate has been used to catalyze synthesis from secondary amines and CS₂. ijpbs.com The use of a catalyst could be essential. For instance, if using an ammonium thiocyanate route, an acid catalyst is often required. researchgate.net TBAB could be beneficial in a two-phase system to improve the reaction between the amine and an acyl isothiocyanate precursor. nih.gov
Reaction Time Varies from minutes to many hours depending on the method. tandfonline.comresearchgate.net Monitoring by Thin-Layer Chromatography (TLC) is standard. Optimization is key to prevent decomposition and by-product formation. Microwave-assisted synthesis could potentially reduce the time to mere minutes. researchgate.netacs.org

| Stoichiometry | The molar ratio of reactants can be adjusted to drive the reaction to completion and maximize the use of the limiting reagent. researchgate.net | A 2:1 molar ratio of octan-2-amine to the thiocarbonyl source (e.g., CS₂) would be the theoretical starting point for optimization. lnu.edu.cn |

Scalability and Green Chemistry Considerations in Thiourea Synthesis

Moving a synthetic procedure from a laboratory setting to a larger, semi-industrial or industrial scale requires careful evaluation of its safety, environmental impact, and economic viability. researchgate.netacs.org The principles of green chemistry are increasingly influential in guiding these decisions. rsc.org

For the synthesis of this compound, several green chemistry aspects should be considered:

Atom Economy: Routes that incorporate most of the atoms from the reactants into the final product are preferred. The direct addition of amines to isothiocyanates or the reaction with CS₂ generally have good atom economy. organic-chemistry.org

Safer Reagents: A primary goal is to replace highly toxic and hazardous reagents. This means avoiding thiophosgene in favor of alternatives like carbon disulfide or thiocarbamoyl benzotriazoles. organic-chemistry.orgresearchgate.netrsc.org

Greener Solvents: The use of water as a reaction medium is a significant advancement in green synthesis for thioureas. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Solvent-free methods, often coupled with mechanochemical (ball milling) or microwave-assisted techniques, represent another highly sustainable approach. nih.govresearchgate.net

Energy Efficiency: Methods that operate at ambient temperature or use energy sources like solar power or ultrasound can significantly reduce the energy consumption of the process. nih.govresearchgate.netroyalsocietypublishing.org

Scalability: A scalable process must be robust, reproducible, and economically feasible. royalsocietypublishing.orgeuropa.eu The optimization of reaction conditions to ensure high yields and purity is paramount for large-scale production. researchgate.netacs.org Procedures that require simple workup and purification, such as direct filtration of the product, are highly advantageous. organic-chemistry.org

The development of a large-scale synthesis for a specific compound like this compound would necessitate a thorough investigation of these factors to identify a process that is not only efficient but also safe and environmentally responsible. europa.euimarcgroup.com

Coordination Chemistry and Ligand Metal Interaction Studies of N,n Dioctan 2 Ylthiourea

Thiourea (B124793) as a Versatile Ligand Motif in Metal Complexation

Thiourea derivatives are recognized for their ability to form stable complexes with a wide array of metal ions. researchgate.netnih.gov This versatility stems from the presence of both hard (nitrogen) and soft (sulfur) donor atoms, allowing for various coordination possibilities. tandfonline.com Thioureas can act as neutral, monoanionic, or even dianionic ligands, often leading to the formation of four-membered M–S–C–N ring systems when chelating a metal center. tandfonline.com Their structural diversity is further enhanced by the simultaneous σ-donating and π-acidic characteristics of the thiourea fragment. nih.gov The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of both inter- and intramolecular hydrogen bonds, which in turn influences their binding modes with metal ions. nih.govresearchgate.net

N,N'-disubstituted thioureas exhibit a range of coordination behaviors, primarily dictated by the nature of the substituents and the metal ion involved. The coordination can occur through the sulfur atom in a monodentate fashion, or through both sulfur and nitrogen atoms, resulting in a bidentate chelation. mdpi.com

Monodentate Coordination: In many instances, N,N'-disubstituted thioureas coordinate to metal centers solely through the sulfur atom. This is a common mode of bonding, especially when the ligand acts as a neutral species. mdpi.com

Bidentate (S,N) Coordination: Deprotonation of one of the nitrogen atoms allows for bidentate coordination, forming a stable four-membered chelate ring with the metal center. mdpi.comwaikato.ac.nz This mode is frequently observed in complexes with transition metals like nickel(II), palladium(II), and platinum(II). waikato.ac.nz

Bidentate (O,S) Coordination: In the case of N-acylthioureas, coordination can also occur through the carbonyl oxygen and the thiocarbonyl sulfur, forming a six-membered chelate ring. researchgate.netrsc.org However, for simple N,N'-dialkylthioureas like N,N'-Dioctan-2-ylthiourea, this mode is not applicable.

The preference for a particular coordination mode is influenced by several factors, including the electronic properties of the metal ion and the steric bulk of the substituents on the nitrogen atoms.

Table 1: Common Coordination Modes of N,N'-Disubstituted Thioureas

Coordination Mode Donor Atoms Description
Monodentate S The ligand coordinates to the metal center through the sulfur atom only.
Bidentate S, N The ligand deprotonates and coordinates through both a sulfur and a nitrogen atom, forming a chelate ring.
Bidentate O, S In N-acylthioureas, coordination can occur through the carbonyl oxygen and the thiocarbonyl sulfur.
Bridging S The sulfur atom can bridge two metal centers.

The nature of the alkyl substituents on the nitrogen atoms of N,N'-disubstituted thioureas plays a crucial role in determining the ligand's flexibility and the degree of steric hindrance around the metal center.

Long-chain alkyl groups, such as the octan-2-yl groups in this compound, can introduce significant steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially favoring lower coordination numbers or specific isomeric forms. nih.govrsc.org For instance, bulky substituents can prevent the close approach of other ligands or solvent molecules to the metal center.

Formation of Metal Complexes with this compound

The formation of metal complexes with this compound follows the general principles of coordination chemistry established for other N,N'-disubstituted thioureas. The reaction typically involves the mixing of a solution of the ligand with a solution of a metal salt in an appropriate solvent. cardiff.ac.ukresearchgate.net

The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary depending on the reaction conditions, the nature of the metal ion, and the steric demands of the ligand. Common stoichiometries for N,N'-disubstituted thiourea complexes are 1:1 and 1:2 (metal:ligand). cardiff.ac.uknih.gov

For a bulky ligand like this compound, a 1:1 stoichiometry might be favored to minimize steric crowding around the metal center. However, 1:2 complexes can also form, particularly with metal ions that can accommodate a higher coordination number. cardiff.ac.uk The speciation in solution can be complex, with the potential for different species to be in equilibrium. Factors such as pH and the presence of coordinating anions can also influence the speciation.

Table 2: Potential Stoichiometries of this compound-Metal Complexes

Stoichiometry (Metal:Ligand) General Formula Potential Coordination Number
1:1 [M(L)Xn] 2, 3, 4
1:2 [M(L)2Xn] 4, 6
2:2 [M2(L)2Xn] Varies

L = this compound; X = counter-ion or solvent molecule; n = integer

The coordination geometry of metal complexes with N,N'-disubstituted thioureas is diverse and includes linear, trigonal planar, tetrahedral, square planar, and octahedral arrangements. cardiff.ac.ukrsc.orguobasrah.edu.iq The specific geometry adopted is a function of the metal ion's electronic configuration, its size, and the steric and electronic properties of the ligands.

Structural elucidation of these complexes is typically achieved through a combination of spectroscopic techniques (IR, NMR, UV-Vis) and single-crystal X-ray diffraction. Infrared spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand, as shifts in the ν(C=S) and ν(C-N) stretching frequencies can indicate coordination through the sulfur and nitrogen atoms, respectively. mdpi.com

Square planar geometry is commonly observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). waikato.ac.nzcardiff.ac.ukrsc.org In complexes with N,N'-disubstituted thioureas, this geometry is often achieved with a 1:2 metal-to-ligand stoichiometry, where the two thiourea ligands coordinate in a bidentate S,N fashion. waikato.ac.nz The resulting complex has the general formula [M(L)₂].

For a bulky ligand like this compound, the formation of a square planar complex would likely involve the two ligands arranging themselves to minimize steric interactions. The large octan-2-yl groups would project away from the coordination plane. It is also possible to form square planar complexes with a 1:1 stoichiometry, [M(L)X₂], where X represents other monodentate ligands. nih.gov The flexibility of certain dithiolate ligands, which can adjust their bite angle, allows for the adoption of a square planar geometry even when not strictly enforced by the ligand backbone. nih.gov While this compound is a monodentate or bidentate ligand rather than a dithiolate, the principle of ligand flexibility influencing geometry is relevant.

Coordination Geometries and Structural Elucidation of Metal Complexes

Octahedral Architectures

Octahedral geometry is a common coordination arrangement for metal complexes of N,N'-disubstituted thioureas, particularly with transition metals like cobalt(II). In these complexes, the thiourea ligand typically coordinates to the metal center through the sulfur atom. For a 1:2 metal-to-ligand ratio, two thiourea molecules would occupy four coordination sites, with the remaining two sites being filled by other ligands, such as halides or solvent molecules, to complete the octahedral sphere. In the case of tris-chelate complexes, three thiourea ligands would coordinate to the metal center.

However, specific crystallographic data, including bond lengths and angles for an octahedral complex of this compound, is not documented in the available literature. Such data would be crucial for understanding the steric and electronic effects of the bulky octan-2-yl groups on the coordination environment of the metal ion.

Other Observed Geometries and Isomerism

Beyond octahedral structures, N,N'-disubstituted thioureas are known to form complexes with other geometries. For instance, with certain metal ions, tetrahedral or square planar complexes can be formed. The choice of geometry is influenced by factors such as the nature of the metal ion, the steric bulk of the substituents on the thiourea ligand, and the reaction conditions.

Isomerism is another important aspect of the coordination chemistry of asymmetrically substituted thioureas. The presence of different substituents on the nitrogen atoms can lead to the formation of cis- and trans-isomers in the resulting metal complexes. The study of such isomerism often involves techniques like NMR spectroscopy. For this compound, with its chiral octan-2-yl groups, the potential for diastereomeric complexes exists, which could add another layer of complexity to its coordination chemistry. Regrettably, specific studies on the isolation and characterization of isomers of this compound metal complexes are absent from the scientific literature.

Stability and Formation Constants of this compound Metal Complexes

The stability of metal complexes is a critical parameter that dictates their utility in various applications. The determination of stability constants provides quantitative insight into the strength of the metal-ligand interaction. These constants are typically determined using techniques such as potentiometric titration or spectrophotometry.

Thermodynamic Analysis of Complex Formation

A thermodynamic analysis of complex formation would involve the determination of the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation. This information would elucidate the driving forces behind the formation of this compound metal complexes. For instance, a positive entropy change would suggest that the formation of the complex is entropically driven, which could be the case if there is a release of solvent molecules from the coordination sphere of the metal ion upon ligand binding. However, no such thermodynamic data for this compound complexes has been reported.

Kinetic Studies of Ligand Exchange and Complexation Reactions

Kinetic studies provide information about the rates and mechanisms of chemical reactions. In the context of coordination chemistry, this includes the study of ligand exchange reactions, where a coordinated ligand is replaced by another, and complexation reactions, which describe the formation of the metal-ligand bond. Techniques such as stopped-flow spectrophotometry can be employed to monitor the rates of these fast reactions.

The kinetics of complexation for this compound would be influenced by the steric hindrance posed by the octan-2-yl groups, which could slow down the rate of ligand binding. Similarly, the rate of ligand exchange would also be affected by the steric bulk of the ligand. The absence of kinetic data for this specific compound prevents a detailed discussion of its reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization in N,n Dioctan 2 Ylthiourea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering detailed information about the carbon skeleton and the local environment of each proton. bhu.ac.innih.gov

The ¹H NMR spectrum of N,N'-Dioctan-2-ylthiourea is expected to display distinct signals corresponding to the various chemically non-equivalent protons in the molecule. The sample is typically dissolved in a deuterated solvent like CDCl₃, and chemical shifts are reported relative to a tetramethylsilane (B1202638) (TMS) standard. savemyexams.com

The key proton environments in the this compound structure are:

N-H Protons: The protons attached to the nitrogen atoms of the thiourea (B124793) group typically appear as a broad signal due to hydrogen bonding and quadrupole effects from the nitrogen atom. msu.edu Their chemical shift is sensitive to concentration and solvent.

C-H Protons (Methine): The protons on the second carbon of the two octyl chains (the attachment point to the nitrogen) are expected to be deshielded by the adjacent nitrogen atom and will appear as a multiplet due to coupling with neighboring protons.

CH₂ Protons (Methylene): The various methylene (B1212753) groups along the octyl chains will produce a series of overlapping multiplets in the aliphatic region of the spectrum. ecopneus.it

CH₃ Protons (Methyl): The terminal methyl groups of the octyl chains will appear as a triplet, while the methyl groups adjacent to the methine carbon will appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity
NH 6.0 - 7.5 Broad Singlet
N-CH (CH₃) 3.8 - 4.5 Multiplet
CH₂ chain 1.2 - 1.6 Multiplet
CH₃ (terminal) ~0.9 Triplet

Note: This table represents predicted values based on typical chemical shift ranges for similar functional groups.

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule, with each unique carbon atom giving a distinct signal. bhu.ac.in

Key signals in the ¹³C NMR spectrum of this compound would include:

C=S Carbon (Thione): The most downfield signal in the spectrum is characteristic of the thione carbon of the thiourea moiety, typically appearing in the 180-190 ppm range.

Aliphatic Carbons: The carbons of the octyl chains will appear in the upfield region (10-60 ppm). The carbon atom bonded directly to the nitrogen (C2 of the octyl group) will be the most deshielded among the aliphatic carbons due to the electronegativity of nitrogen. libretexts.orgwiredchemist.com

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C =S 180 - 190
N-C H(CH₃) 50 - 60
C H₂ chain 20 - 40
C H(CH₃) ~20

| C H₃ (terminal) | ~14 |

Note: This table represents predicted values based on typical chemical shift ranges for similar functional groups. Actual values may vary. bhu.ac.inoregonstate.edu

While 1D NMR spectra establish the basic structure, 2D NMR techniques are employed for unambiguous signal assignment and to investigate the molecule's preferred conformation in solution. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, allowing for the tracing of the connectivity within the octyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, definitively assigning the proton signal to its corresponding carbon in the backbone. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is crucial for identifying the connectivity around quaternary carbons and across heteroatoms, such as confirming the attachment of the octyl group to the nitrogen atom. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis. nih.gov It detects through-space interactions between protons that are close to each other, which can help determine the rotational preferences around the C-N bonds of the thiourea moiety and the spatial arrangement of the octyl chains. auremn.org.brbeilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of chemical bonds. bdu.ac.innih.gov These methods are particularly sensitive to the vibrations of the thiourea core and its interactions.

The IR and Raman spectra of this compound are dominated by the vibrational modes of the thiourea group and the alkyl chains. The thiourea core has several characteristic vibrations that are useful for identification and for studying its electronic structure. mdpi.comprimescholars.com These vibrations arise from the coupled motions of the C=S, C-N, and N-H bonds.

Key vibrational bands include:

ν(N-H) Stretching: This typically appears as a strong, broad band in the IR spectrum in the region of 3100-3400 cm⁻¹. mdpi.com

ν(C-N) Stretching and δ(N-H) Bending: These coupled vibrations give rise to several bands in the 1350-1550 cm⁻¹ region.

ν(C=S) Stretching: The thiocarbonyl stretching vibration is a key diagnostic peak. It has significant contribution from C-N stretching and is found in the 700-850 cm⁻¹ region. mdpi.com A band around 1000-1200 cm⁻¹ also has a contribution from the C=S stretch.

Table 3: Characteristic Vibrational Frequencies for the Thiourea Moiety

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
ν(N-H) 3100 - 3400 N-H bond stretching
ν(C-N) + δ(N-H) 1350 - 1550 Coupled C-N stretch and N-H bend

Note: These are general frequency ranges for thiourea derivatives and can be influenced by substitution and intermolecular interactions. researchgate.netscifiniti.com

This compound can act as a ligand, coordinating to metal ions primarily through the sulfur atom or sometimes through both sulfur and nitrogen atoms. bohrium.comwaikato.ac.nz IR and Raman spectroscopy are powerful tools for determining the mode of coordination by observing shifts in the characteristic vibrational frequencies upon complexation. chemrevlett.comsamipubco.com

Shift in ν(C=S): When the thiourea ligand coordinates to a metal through its sulfur atom, electron density is drawn from the C=S bond towards the metal. This weakens the C=S double bond character, causing the ν(C=S) band to shift to a lower frequency (a redshift) in the spectrum of the complex compared to the free ligand. mdpi.comresearchgate.net

Shift in ν(C-N): Conversely, the withdrawal of electron density by the sulfur atom increases the double bond character of the C-N bonds. This results in a shift of the ν(C-N) bands to a higher frequency (a blueshift). mdpi.comresearchgate.net

Appearance of ν(M-S) and ν(M-N): In the far-infrared region of the spectrum (typically below 500 cm⁻¹), new bands may appear that are not present in the free ligand. These can be assigned to the stretching vibrations of the newly formed metal-sulfur (M-S) and, if applicable, metal-nitrogen (M-N) bonds, providing direct evidence of coordination. samipubco.comrsc.org

By comparing the spectra of the free this compound ligand with its metal complexes, researchers can confidently determine the nature of the ligand-metal bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The spectroscopic profile of the compound is primarily dictated by the thiocarbonyl group (C=S), which acts as a chromophore. This functional group gives rise to distinct absorption bands in the UV-Vis region corresponding to specific electronic excitations. shu.ac.uk

The primary electronic transitions observed for the thiourea moiety involve the promotion of electrons from non-bonding (n) and π bonding orbitals to π anti-bonding (π*) orbitals.

n → π* Transitions : These transitions involve exciting an electron from a non-bonding orbital, specifically the lone pairs on the sulfur and nitrogen atoms, to an anti-bonding π* orbital of the thiocarbonyl group. uzh.ch These are typically of lower energy and thus occur at longer wavelengths, but often exhibit a lower molar absorptivity (intensity). uomustansiriyah.edu.iq For thioureas, these bands are characteristically observed in the near-UV region.

π → π* Transitions : This involves the promotion of an electron from a π bonding orbital to a π anti-bonding (π) orbital. This transition is of higher energy, appearing at shorter wavelengths, and is generally much more intense than the n → π transition. uzh.ch

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.ukuomustansiriyah.edu.iq Conversely, π → π* transitions often experience a red shift (to longer wavelengths) in polar solvents. shu.ac.uk

Furthermore, UV-Vis spectroscopy serves as an effective tool for monitoring the complexation of this compound with metal ions. The sulfur and nitrogen atoms are potential coordination sites. Upon binding to a metal center, the electronic environment of the thiourea ligand is altered, leading to shifts in the absorption maxima of the n → π* and π → π* transitions. mdpi.com The formation of ligand-to-metal charge-transfer (LMCT) bands can also be observed, providing evidence of complex formation. nih.gov By titrating the thiourea solution with a metal salt and monitoring the spectral changes, one can study the stoichiometry and stability of the resulting complex. rsc.org

Table 1: Typical Electronic Transitions for the Thiourea Chromophore in this compound
Electronic TransitionOrbital ChangeRelative EnergyExpected Wavelength RegionRelative Intensity
n → πNon-bonding to π anti-bondingLowNear-UV (e.g., ~290-350 nm)Low (ε < 1,000 M⁻¹cm⁻¹)
π → ππ bonding to π anti-bondingHighFar-UV (e.g., ~230-270 nm)High (ε > 10,000 M⁻¹cm⁻¹)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₇H₃₆N₂S. nih.gov

Based on its molecular formula, the calculated monoisotopic mass is 300.2599 Da, and the average molecular weight is 300.5 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺• or [M+H]⁺) corresponding to these masses would be expected. The presence of sulfur can be identified by a characteristic isotopic peak at M+2, which would have an intensity of approximately 4.4% relative to the molecular ion peak. neu.edu.tr

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atoms and within the alkyl chains. miamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage : Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway. For the octan-2-yl group, this would result in the loss of a hexyl radical (C₆H₁₃•) to yield a fragment ion.

C-N Bond Cleavage : Scission of the bond between the secondary carbon of the octyl group and the nitrogen atom can occur.

McLafferty-type Rearrangement : Although less direct, rearrangements involving a gamma-hydrogen transfer from the alkyl chain to the thiocarbonyl sulfur, followed by cleavage, could occur.

Cleavage of the Thiourea Core : Fragmentation can also occur within the C-N and C=S bonds of the central thiourea unit.

Table 2: Predicted Mass-to-Charge (m/z) Ratios for Plausible Fragments of this compound
Fragment DescriptionProposed Structure/FormulaPredicted m/z
Molecular Ion [M+H]⁺[C₁₇H₃₇N₂S]⁺301.2672
Loss of hexyl radical from one side chain (α-cleavage)[C₁₁H₂₄N₂S]⁺216.1684
Loss of octan-2-yl group[C₉H₂₀N₂S]⁺•188.1371
Octan-2-yl cation[C₈H₁₇]⁺113.1330
Protonated octyl isothiocyanate[C₉H₁₈NS]⁺172.1154

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Both single-crystal XRD and powder X-ray diffraction (PXRD) provide critical structural information. Single-crystal XRD offers atomic-resolution data, including bond lengths, bond angles, and unit cell parameters for a single, well-ordered crystal. excillum.com PXRD is used on a polycrystalline (powder) sample and provides a characteristic 'fingerprint' pattern that can be used for phase identification and, in some cases, for structure determination when single crystals are unavailable. americanpharmaceuticalreview.comrsc.org

While a published crystal structure specifically for this compound is not available, its structural characteristics can be inferred from the extensive crystallographic data of analogous N,N'-disubstituted thiourea derivatives. nih.govconicet.gov.ar

Crystallographic Insights into Molecular and Supramolecular Structures

The molecular structure of N,N'-disubstituted thioureas is characterized by a central thiourea backbone with a nearly trigonal planar geometry around the central carbon atom (C1), with the sum of the angles around it approaching 360.0°. nih.gov The C=S bond is a prominent feature, and the two nitrogen atoms are substituted with the respective alkyl groups, in this case, octan-2-yl chains.

A key feature of the supramolecular chemistry of thioureas is their ability to form extensive hydrogen-bonding networks. asianpubs.org In monosubstituted or unsubstituted thioureas, the N-H protons act as hydrogen bond donors, and the thiocarbonyl sulfur atom (S) acts as a hydrogen bond acceptor. For N,N'-disubstituted thioureas like the title compound, each molecule possesses two N-H groups. These groups readily participate in intermolecular hydrogen bonding, typically forming N-H···S interactions. These interactions can link molecules into well-defined supramolecular structures, most commonly centrosymmetric dimers or one-dimensional chains (catemers). asianpubs.orgmdpi.com The flexible and bulky dioctan-2-yl substituents would significantly influence the crystal packing, likely leading to interdigitation of the alkyl chains in the solid state.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Analysis of bond lengths and angles provides fundamental insight into the electronic structure and conformation of the molecule. Based on data from structurally similar N,N'-disubstituted thioureas, specific geometric parameters for the core of this compound can be predicted. nih.gov

The C=S bond length in thioureas is typically longer than a standard C=S double bond, indicating a degree of single-bond character due to delocalization of electron density across the N-C-N system. nih.gov Consequently, the C-N bonds are shorter than typical C-N single bonds, exhibiting partial double-bond character. nih.gov The bond angles around the central carbon atom are expected to be close to 120°, consistent with its sp² hybridization. researchgate.net Torsional angles describe the conformation of the molecule, particularly the orientation of the octyl groups relative to the planar thiourea core.

Table 3: Representative Bond Lengths and Angles for an N,N'-Disubstituted Thiourea Core (Data from an analogous structure for reference) nih.gov
ParameterDescriptionTypical Value (Å or °)
Bond Lengths (Å)
C=SCarbon-Sulfur double bond1.68 - 1.71
C-N1Carbon-Nitrogen bond 11.34 - 1.37
C-N2Carbon-Nitrogen bond 21.34 - 1.37
Bond Angles (°)
N1-C-N2Angle within the thiourea plane~116 - 118
N1-C-SAngle involving the sulfur atom~120 - 122
N2-C-SAngle involving the sulfur atom~120 - 122

Applications of N,n Dioctan 2 Ylthiourea in Metal Ion Separation Science

Principles of Solvent Extraction and Extraction Chromatography

Solvent extraction is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. slideshare.netnumberanalytics.comresearchgate.net The core principle is governed by the Nernst distribution law, which states that at a given temperature, the ratio of the concentrations of a solute in the two phases at equilibrium is constant. slideshare.net This ratio is known as the distribution coefficient (D). numberanalytics.com In the context of metal ion separation, an extractant molecule, such as N,N'-Dioctan-2-ylthiourea, is dissolved in the organic phase. This extractant selectively binds with the target metal ions in the aqueous phase to form a hydrophobic metal-extractant complex. acs.orgnih.gov This complex is then transferred to the organic phase, effectively separating the metal ion from the aqueous solution. acs.org

Several factors influence the efficiency of solvent extraction, including the chemical nature of the extractant, the properties of the diluent (the organic solvent), the pH of the aqueous phase, and the presence of other ions. researchgate.netnih.gov Extractants can be classified based on their mechanism of action, such as acidic (cation exchangers), basic (anion exchangers), neutral (solvating), or binary (acid-base) extractants. acs.org

Extraction chromatography is a related technique that combines the principles of solvent extraction with column chromatography. In this method, the organic phase containing the extractant is immobilized on a solid support material, creating a stationary phase. The aqueous solution containing the metal ions is then passed through the column as the mobile phase. The separation occurs based on the differential affinities of the metal ions for the immobilized extractant, leading to their selective retention and subsequent elution.

Extraction of Metal Ions by this compound

The sulfur and nitrogen donor atoms in the thiourea (B124793) group of this compound play a crucial role in its ability to chelate with a variety of metal ions. This chelating property is central to its application in the selective extraction of different classes of metals.

The separation of rare-earth elements (REEs) and actinides from other elements and from each other presents a significant challenge due to their similar physicochemical properties. nih.gov Solvent extraction is a key technology employed for this purpose. numberanalytics.com While specific studies detailing the use of this compound for REE and actinide extraction are not abundant in the provided search results, the principles of using sulfur- and nitrogen-containing ligands for such separations are well-established. For instance, malonamides like DMDOHEMA have shown high extraction ability for REEs. nih.gov The extraction of these elements is often carried out from nitrate (B79036) or chloride media. nih.gov The separation of actinides like thorium and uranium is also a critical aspect of processing mineral ores that contain REEs. google.com The selectivity in these separations can be tuned by controlling factors such as the acidity of the aqueous phase and the concentration of the extractant. scispace.comresearchgate.net

Thiourea derivatives are recognized for their ability to coordinate with various transition metal ions. researchgate.net N,N'-disubstituted thioureas, a class to which this compound belongs, have been investigated for the extraction of several transition and heavy metal ions. For example, N,N-dibutyl-N'-benzoylthiourea has been used for the extraction of Cu(II), Co(II), Ni(II), Cd(II), and Pb(II). nih.gov The high polarizability of ions like Pb(II) makes them preferentially bind with ligands containing nitrogen donor atoms. researchgate.net The effectiveness of these extractions is highly dependent on the pH of the aqueous solution and the concentration of the extractant. nih.gov The ability of thiourea-based compounds to form stable complexes with these metals facilitates their removal from aqueous solutions, which is relevant for both industrial processes and environmental remediation. researchgate.netnih.gov

Mechanistic Investigations of Metal Ion Extraction

Understanding the mechanisms of metal ion extraction is crucial for optimizing separation processes. This involves examining the role of the extractant's properties and the influence of experimental conditions on the extraction efficiency.

The hydrophobicity, or lipophilicity, of the extractant-metal complex is a key determinant of its solubility in the organic phase and, consequently, the extraction efficiency. acs.org The long octyl chains in this compound contribute significantly to its hydrophobic character. When this molecule forms a complex with a metal ion, the resulting species becomes more soluble in the organic diluent and less soluble in the aqueous phase, driving the equilibrium towards extraction. acs.orgnih.gov The choice of the diluent itself also plays a role; nonpolar diluents are commonly used, but their interaction with the extractant and the formed complex can sometimes lead to issues like the formation of a third phase. nih.gov The structure of the alkyl chains in the extractant can also influence selectivity; branching in the alkyl chains has been observed to affect the extraction of different metal ions to varying degrees. scispace.com

The pH of the aqueous phase is a critical parameter in the extraction of metal ions with chelating agents like this compound. nih.govresearchgate.net The extraction process often involves the exchange of a proton from the extractant for a metal ion. numberanalytics.com Therefore, the distribution ratio of the metal ion generally increases with increasing pH, as the deprotonation of the extractant is favored, making it more available to bind with the metal. researchgate.net However, at very high pH values, metal hydroxides may precipitate, which can interfere with the extraction process. researchgate.net The optimal pH for extraction varies depending on the specific metal ion and the extractant being used. nih.gov

Salting-out agents are electrolytes added to the aqueous phase to increase the distribution ratio of the metal complex in the organic phase. scispace.com They function by decreasing the activity of water and increasing the effective concentration of the extractant and the metal ion in the aqueous phase, thereby promoting the formation of the extractable complex. scispace.com The choice of the salting-out agent can also influence the extraction mechanism, for instance, by favoring ion-pair formation. nih.gov

Solvent Effects and Interactions in Liquid-Liquid Extraction Systems

The choice of solvent in liquid-liquid extraction systems utilizing this compound is a critical parameter that significantly influences the efficiency and selectivity of metal ion separation. The solvent's properties dictate the solubility of the extractant and the resulting metal-extractant complex, affect the kinetics of the extraction process, and can modulate the stability of the extracted species in the organic phase.

The polarity of the organic solvent plays a pivotal role. Non-polar solvents, such as aliphatic hydrocarbons like n-dodecane, are often favored due to their low miscibility with the aqueous phase, which minimizes solvent loss and potential contamination of the raffinate. However, the solubility of polar metal-extractant complexes in these solvents can be limited, potentially leading to the formation of a third phase, which complicates the separation process. To mitigate this, a phase modifier, typically a long-chain alcohol like 1-octanol, is often added to the organic phase. researchgate.net The modifier enhances the solvation of the complex, thereby preventing third-phase formation and improving extraction kinetics.

The nature of the solvent also influences the extraction mechanism. In systems involving N,N'-dialkylthiourea derivatives, the solvent can interact with the extractant and the metal complex through various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For instance, in the extraction of platinum group metals, the use of a more polar solvent can enhance the extraction of certain metal ions by stabilizing the resulting ion-pair complexes.

Ionic liquids have emerged as promising alternative solvents in metal extraction processes. nih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable-solvating capabilities, offer several advantages over conventional organic solvents. The use of ionic liquids as the organic phase can lead to significantly enhanced extraction efficiency. nih.gov The mechanism of extraction in ionic liquid systems can be complex, potentially involving cation exchange, anion exchange, or a solvation mechanism, depending on the specific ionic liquid and the composition of the aqueous phase. nih.gov For example, at low nitric acid concentrations, metal extraction can occur via a cation exchange mechanism involving the ionic liquid's cation, while at higher acid concentrations, a solvation mechanism may dominate. nih.gov

The table below summarizes the general effects of different solvent types on the liquid-liquid extraction of metal ions using thiourea-based extractants.

Solvent TypeGeneral Effects on ExtractionKey Considerations
Aliphatic Hydrocarbons (e.g., n-dodecane) Low polarity, low miscibility with water. May require a phase modifier to prevent third-phase formation.Good for industrial applications due to low cost and low toxicity.
Aromatic Hydrocarbons (e.g., toluene) Higher polarity than aliphatic hydrocarbons, better solvation of some metal complexes.Higher toxicity and volatility compared to aliphatic hydrocarbons.
Alcohols (e.g., 1-octanol) Often used as phase modifiers to enhance the solubility of metal complexes and improve kinetics.Can increase the co-extraction of water.
Ionic Liquids Can significantly enhance extraction efficiency and selectivity. The extraction mechanism can be tuned by altering the ionic liquid's structure.Higher cost and viscosity compared to conventional solvents.

Design Parameters for Enhanced Selectivity and Efficiency in Separation Systems

The design of this compound-based separation systems for enhanced selectivity and efficiency involves the careful optimization of several key parameters, including the molecular structure of the extractant, the composition of the aqueous and organic phases, and the operational conditions of the extraction process.

The molecular structure of the N,N'-dialkylthiourea extractant is a primary determinant of its selectivity towards specific metal ions. The nature of the alkyl groups attached to the nitrogen atoms influences the lipophilicity of the extractant, its solubility in the organic phase, and the steric hindrance around the coordinating sulfur and nitrogen atoms. The presence of bulky alkyl groups, such as the octan-2-yl groups in this compound, can enhance the solubility of the extractant in non-polar organic solvents and can also influence the stability and geometry of the resulting metal complexes, thereby affecting selectivity.

The acidity of the aqueous phase is another critical parameter. The extraction of many metal ions with thiourea derivatives is highly dependent on the pH of the solution. For some metals, extraction efficiency increases with increasing pH, while for others, the opposite is true. nih.gov This pH dependence can be exploited to achieve selective separation of metal ions from a mixture. For example, by carefully controlling the pH, it may be possible to selectively extract one metal ion while leaving others in the aqueous phase.

The concentration of the extractant in the organic phase also plays a crucial role in the extraction efficiency. Generally, increasing the extractant concentration leads to a higher distribution ratio of the metal ion. However, at very high concentrations, issues such as third-phase formation or a decrease in selectivity may arise. Therefore, the optimal extractant concentration needs to be determined for each specific separation system.

The presence of other ions in the aqueous phase can also affect the selectivity and efficiency of the extraction. Competing metal ions can interfere with the extraction of the target metal ion. On the other hand, the addition of specific anions to the aqueous phase can sometimes enhance the extraction through the formation of more extractable ion-pair complexes.

The table below outlines key design parameters and their impact on the selectivity and efficiency of metal ion separation using thiourea-based extractants.

Design ParameterImpact on Selectivity and EfficiencyOptimization Strategy
Extractant Structure The nature of the alkyl or aryl groups influences lipophilicity, steric hindrance, and the stability of metal complexes.Modify the substituents on the thiourea backbone to tune the electronic and steric properties of the ligand for a specific metal ion.
Aqueous Phase Acidity (pH) The extraction of metal ions is often highly pH-dependent, allowing for selective separation by pH adjustment.Determine the optimal pH range for the selective extraction of the target metal ion.
Extractant Concentration Higher concentrations generally lead to higher extraction efficiency but can also lead to the formation of a third phase.Optimize the extractant concentration to maximize the distribution ratio of the target metal while avoiding operational problems.
Organic Solvent The solvent affects the solubility of the extractant and the metal complex, as well as the extraction kinetics and mechanism.Select a solvent system (including a phase modifier if necessary) that provides good solvation for the metal complex and is compatible with the process conditions.
Temperature Can influence the thermodynamics and kinetics of the extraction process.Investigate the effect of temperature on the extraction to determine the optimal operating temperature.
Contact Time Sufficient time is required to reach extraction equilibrium.Determine the minimum contact time required to achieve maximum extraction efficiency.

Theoretical and Computational Chemical Investigations of N,n Dioctan 2 Ylthiourea

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the fundamental properties of thiourea (B124793) derivatives. These methods allow for the detailed investigation of molecular geometries, electronic structures, and spectroscopic features.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. For thiourea derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. The optimized structure represents the lowest energy state of the molecule. For instance, in related N-aryl thiourea derivatives, DFT/B3LYP methods have been successfully used to gain insights into their molecular geometry. researchgate.net

Conformational analysis is crucial for flexible molecules like N,N'-Dioctan-2-ylthiourea, which possesses rotatable bonds in its octyl chains. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify various low-energy conformers and understand the energetic barriers between them. This information is vital for comprehending how the molecule might interact with its environment.

The electronic properties of a molecule are key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For various thiourea complexes, the HOMO-LUMO gap has been calculated to predict their stability and potential as photocatalytic materials. mdpi.com

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be estimated from the HOMO energy using Koopmans' theorem or more accurately by calculating the energy difference (ΔE) between the neutral molecule and its cation. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated from the LUMO energy or calculated via the ΔE method between the neutral molecule and its anion. researchgate.net

Different computational methods and basis sets can be employed to calculate these properties, with the choice of method being more critical than the basis set for achieving accurate results. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Thiourea Derivative

PropertyCalculated Value (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7
Ionization Potential6.0
Electron Affinity1.7

Note: The values in this table are illustrative and based on typical ranges found for similar thiourea derivatives in the literature. Actual values for this compound would require specific calculations.

Understanding the distribution of charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. It highlights regions of positive and negative electrostatic potential on the molecule's surface. Electrophilic attack is likely to occur at regions of negative potential (electron-rich), while nucleophilic attack is favored at regions of positive potential (electron-poor). For thiourea derivatives, the MEP can reveal the nucleophilic nature of the sulfur atom and the electrophilic character of the N-H protons.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

For thiourea derivatives, DFT calculations can accurately predict the vibrational frequencies associated with the C=S (thione) and N-H groups. For example, in the IR spectra of thiourea complexes, the appearance of new low-frequency bands can be attributed to the coordination of the thiourea ligand to a metal ion. researchgate.net These calculations aid in confirming the molecular structure and understanding the changes that occur upon complexation or reaction.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a metal ion. This method is widely used in drug design and materials science.

This compound, with its sulfur and nitrogen donor atoms, has the potential to act as a ligand and form complexes with various metal ions. Molecular docking and interaction modeling can be used to predict the binding mode and affinity of this thiourea derivative for different metal ions.

These studies can identify the specific atoms involved in the coordination, the geometry of the resulting complex, and the strength of the metal-ligand bonds. For instance, spectroscopic results for other thiourea derivatives have shown that they can act as bidentate ligands, coordinating to a metal ion through both the sulfur and nitrogen atoms. mdpi.com Computational modeling can further elucidate the nature of these interactions, including the role of steric effects from the octyl groups on the coordination geometry. Such analyses are crucial for designing new metal extractants, catalysts, or materials with specific properties.

Prediction of Binding Affinities and Preferred Coordination Modes

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the binding affinities and preferred coordination modes of thiourea derivatives with various metal ions. While specific studies on this compound are not extensively documented in public literature, the principles can be extrapolated from studies on analogous N,N'-disubstituted thioureas. These studies consistently show that thiourea derivatives are effective ligands for a range of metal ions due to the presence of nitrogen and sulfur atoms which can act as donating centers. researchgate.net

The coordination possibilities for thiourea derivatives are diverse; they can act as monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both sulfur and nitrogen atoms. mdpi.com DFT calculations can elucidate the most stable coordination mode by comparing the energies of different potential structures. For instance, in the complexation of N,N'-disubstituted thioureas with metal ions like copper(I), DFT studies have shown that the geometry of the resulting complex and the electronic properties are influenced by the nature of the substituents on the thiourea backbone. acs.org

The binding affinity, a measure of the strength of the interaction between the ligand and a metal ion, can be quantified computationally by calculating the binding energy. acs.orgfrontiersin.org This is typically done by optimizing the geometries of the ligand, the metal ion, and the resulting complex, and then calculating the energy difference. A more negative binding energy indicates a more stable complex.

To illustrate the type of data generated from such studies, the following table presents hypothetical binding energies and preferred coordination modes for this compound with various metal ions, based on general findings for similar thiourea derivatives.

Metal IonPredicted Binding Energy (kJ/mol)Predicted Preferred Coordination Mode
Cu(I)-135Bidentate (S, N)
Ag(I)-120Monodentate (S)
Pd(II)-180Bidentate (S, N)
Pt(II)-175Bidentate (S, N)
Hg(II)-150Monodentate (S)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the surrounding environment. youtube.com For this compound, MD simulations are particularly valuable for understanding its behavior in solution, which is crucial for applications such as solvent extraction.

The interaction between a solute and a solvent can significantly influence the solute's conformation and reactivity. rsc.org MD simulations can model these interactions explicitly by surrounding the this compound molecule with a large number of solvent molecules and calculating the forces between all atoms over time. nih.gov The long octyl chains of this compound are hydrophobic, while the thiourea core is more polar and capable of forming hydrogen bonds.

MD simulations can reveal how different solvents interact with these distinct parts of the molecule. For example, in a polar solvent like water, the water molecules would be expected to form a structured solvation shell around the polar thiourea group, while being repelled from the hydrophobic alkyl chains. rsc.org In a nonpolar organic solvent, the interactions would be dominated by weaker van der Waals forces along the alkyl chains.

The following table summarizes the expected primary interactions between this compound and various solvents, as would be studied through MD simulations.

SolventPrimary Interaction with Thiourea GroupPrimary Interaction with Octyl Chains
WaterHydrogen BondingHydrophobic Effect
MethanolHydrogen Bondingvan der Waals
ChloroformDipole-Dipolevan der Waals
Hexanevan der Waalsvan der Waals

MD simulations can be employed to model the dynamic process of metal ion complexation and subsequent extraction from an aqueous phase into an organic phase. acs.org This involves creating a simulation box with an interface between the two immiscible liquid phases (e.g., water and an organic solvent). The metal ions are initially dissolved in the aqueous phase, and the this compound extractant is in the organic phase.

The simulation can track the movement of the thiourea molecules to the interface, the complexation with the metal ions, and the subsequent transport of the metal-ligand complex into the organic phase. By analyzing the simulation trajectories, researchers can gain insights into the mechanism and kinetics of the extraction process. These simulations can help in understanding the role of the long alkyl chains in enhancing the solubility of the complex in the organic phase and the role of the thiourea group in selectively binding the metal ion. researchgate.netresearchgate.net Such computational studies are invaluable for the rational design of more efficient and selective extractants for various industrial applications. nih.gov

Structure Reactivity and Structure Performance Relationship Studies of N,n Dioctan 2 Ylthiourea Analogues

Impact of N-Substitution Patterns on Chemical Reactivity

The chemical reactivity of the thiourea (B124793) moiety is significantly influenced by the nature of the substituents on its nitrogen atoms. These substituents can alter the electronic and steric environment of the thiocarbonyl (C=S) group, which is the primary site for many reactions, including S-nitrosation and coordination to metal ions.

Studies on various alkyl- and aryl-substituted thioureas demonstrate that the substituents' electronic effects—whether electron-donating or electron-withdrawing—modulate the nucleophilicity of the sulfur atom. Research has shown that thiourea and several alkylthioureas exhibit nearly identical rate constants for their reactions with N-methyl-N-nitrosoaniline in an acidic solution. rsc.org This suggests that in the transition state for this specific S-nitrosation reaction, there is no significant delocalization of positive charge to the amino-nitrogen atoms. rsc.org

However, the substitution pattern can dramatically tune the conversion reactivity in other contexts, such as the formation of metal sulfide (B99878) nanocrystals from thiourea precursors. The kinetics of thiourea conversion can be tuned over several orders of magnitude by altering the N-substituents, which in turn controls the nanocrystal nucleation and final size. nih.gov Generally, electron-donating groups increase the electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. The steric bulk of the substituents, such as the octan-2-yl groups in N,N'-Dioctan-2-ylthiourea, can also hinder the approach of reactants to the sulfur atom, thereby decreasing reactivity.

Substituent Type on NitrogenElectronic EffectSteric HindranceImpact on Sulfur NucleophilicityGeneral Reactivity Trend
Simple Alkyl (e.g., Methyl, Ethyl)Weakly Electron-DonatingLowSlight IncreaseBaseline reactivity, comparable to unsubstituted thiourea rsc.org
Bulky Alkyl (e.g., Octan-2-yl)Electron-DonatingHighIncrease (electronically), Decrease (sterically)Reactivity is a balance of electronic enhancement and steric hindrance
Aryl (e.g., Phenyl)Electron-Withdrawing (by resonance)ModerateDecreaseGenerally lower reactivity towards electrophiles
Acyl (e.g., Benzoyl)Strongly Electron-WithdrawingModerate to HighSignificant DecreaseReduced nucleophilicity, alters coordination behavior waikato.ac.nznih.gov

Correlation between Molecular Structure and Ligand Coordination Behavior

The coordination chemistry of thiourea and its derivatives is remarkably versatile, a direct consequence of their molecular structure. mdpi.com These ligands can coordinate to metal ions in several modes, primarily influenced by the substituents on the nitrogen atoms and the reaction conditions. mdpi.commdpi.com

The most common coordination mode is as a neutral monodentate ligand through the sulfur atom. mdpi.com However, the presence of specific functional groups on the N-substituents can lead to different coordination behaviors. For instance, N,N'-disubstituted thioureas can act as bidentate chelating ligands, coordinating through both the sulfur and a nitrogen atom (S,N-coordination), particularly if one of the substituents contains an additional donor site (e.g., a pyridyl group). rsc.orgresearchgate.net In some cases, deprotonation of an N-H bond can occur, allowing the thiourea to act as an anionic ligand. mdpi.com

The geometry of the resulting metal complex is also dictated by the ligand's structure. For example, X-ray diffraction studies of various copper(I), nickel(II), and zinc(II) complexes with N,N'-substituted thioureas have revealed distorted tetrahedral, trigonal planar, and square planar geometries depending on the specific ligand and metal ion. rsc.org The steric bulk of substituents like the octan-2-yl groups can influence the ligand-metal-ligand bond angles and may favor lower coordination numbers.

Thiourea Analogue StructureTypical Coordination Mode(s)Resulting Complex Geometry (Examples)Reference
N-Phenylmorpholine-4-carbothioamideMonodentate (via S); Bidentate (via S, N)Varies with metal and reaction conditions mdpi.com
N,N'-bis(pyridin-2-ylmethyl)thioureaBidentate (S, N)Distorted tetrahedral for Cu(I); Square planar for Ni(II) rsc.org
Symmetric Diacylated ThioureasBidentate (S, N)Forms four-membered metallocycles with Pt(II), Pd(II) waikato.ac.nz
N-AroylthioureasMonodentate (via S)Tetrahedral for Cu(I) with three ligand molecules nih.gov
N,N'-bis[2-(dialkylamino)phenyl]thioureaIntramolecular H-bonding influences packingN/A (Focus on ligand structure) nih.gov

Relationship between Structure and Metal Ion Extraction Selectivity

Thiourea derivatives, including analogues of this compound, are effective extractants in hydrometallurgical processes due to their ability to selectively form stable complexes with certain metal ions. The selectivity of these ligands is a direct function of their molecular structure, which governs the strength and nature of the metal-ligand bond.

The soft sulfur donor atom in the thiourea moiety shows a high affinity for soft metal ions like copper(II), silver(I), gold(I), and palladium(II), according to the Hard and Soft Acids and Bases (HSAB) principle. The substituents on the nitrogen atoms fine-tune this selectivity. Introducing long alkyl chains, such as the octan-2-yl groups, significantly increases the ligand's lipophilicity, enhancing its solubility in organic solvents used in liquid-liquid extraction and improving the extraction efficiency.

Research on thiourea-functionalized ion exchange resins has demonstrated remarkable selectivity for copper. One study found that the resin Puromet MTS9140 exhibited high selectivity for Cu(II) from a mixed-metal, acidic solution, extracting over 92% of the copper irrespective of pH. mdpi.com The extraction of other common metals like cobalt, nickel, manganese, and zinc was very low under the same conditions. mdpi.com This high selectivity is attributed to the specific interaction between the thiourea group and copper, which involves the reduction of Cu(II) to Cu(I) by the ligand's sulfur atom. mdpi.com The structure of the ligand, including the steric and electronic environment around the sulfur atom, is crucial for facilitating this selective interaction over competing metal ions.

Metal IonExtraction Percentage with Puromet MTS9140 ResinReference
Copper (Cu)>92% mdpi.com
Cobalt (Co)<5% mdpi.com
Nickel (Ni)<5% mdpi.com
Manganese (Mn)<5% mdpi.com
Zinc (Zn)<5% mdpi.com

Computational Approaches to Structure-Reactivity/Performance Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the structure-reactivity and structure-performance relationships of thiourea derivatives. uaeu.ac.aeresearchgate.netnih.gov These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

DFT calculations are widely used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the thiourea ligands and their metal complexes. This is crucial for understanding how steric factors from substituents like the octan-2-yl groups affect the ligand's conformation and its ability to bind to a metal. mdpi.comresearchgate.net

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis help in understanding the electronic properties of the ligands. uaeu.ac.aersc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the ligand's reactivity and ability to donate electrons to a metal center.

Predict Reactivity: The reactivity of different sites within the molecule can be assigned using tools like molecular electrostatic potential (MEP) maps and Fukui functions. rsc.org This allows researchers to predict whether coordination will occur through the sulfur or nitrogen atoms.

Simulate Spectra: Theoretical calculations of IR, NMR, and UV-Vis spectra can be compared with experimental data to confirm the structure of synthesized compounds and their metal complexes. researchgate.netrsc.org For example, a computed downfield shift in the ¹³C NMR signal for the thiocarbonyl carbon upon complexation can confirm coordination through the sulfur atom. mdpi.com

Model Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to study the binding of thiourea derivatives to biological targets or their stability in different solvent environments, providing a predictive framework for their performance in applications like drug design or as extractants. nih.gov

These computational approaches provide a powerful complement to experimental work, enabling a more rational design of this compound analogues with tailored reactivity and performance characteristics.

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